REACTION_CXSMILES
|
[CH2:1](O)[CH:2]=[CH2:3].ClC1C=CC=CN=1.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.[N+:27]([C:30]([N+:34]([O-:36])=[O:35])([CH3:33])[CH2:31][OH:32])([O-:29])=[O:28].O(CC=C)S(C(F)(F)F)(=O)=O.S([O-])([O-])(=O)=O.[Na+].[Na+]>C(Cl)Cl>[N+:27]([C:30]([N+:34]([O-:36])=[O:35])([CH3:33])[CH2:31][O:32][CH2:3][CH:2]=[CH2:1])([O-:29])=[O:28] |f:5.6.7|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1
|
Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(CO)(C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)CC=C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
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Type
|
CUSTOM
|
Details
|
The mixture was stirred in an ice bath for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
filtered cold
|
Type
|
CUSTOM
|
Details
|
to remove the salt byproduct
|
Type
|
CUSTOM
|
Details
|
The brown allyl triflate solution was stored in a freezer for use in the following reaction
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
STIRRING
|
Details
|
After the mixture was stirred at room temperature for 17 h
|
Duration
|
17 h
|
Type
|
ADDITION
|
Details
|
sodium sulfate (40 g) and half of the remaining allyl triflate solution were added
|
Type
|
STIRRING
|
Details
|
After another 8 his of stirring at ambient temperature
|
Type
|
ADDITION
|
Details
|
another 40 g portion of sodium sulfate and the remaining allyl triflate solution were added
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 17 h
|
Duration
|
17 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
The solution was washed with saturated sodium bicarbonate solution and with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over magnesium sulfate and solvent
|
Type
|
CUSTOM
|
Details
|
was removed under vacuum
|
Type
|
DISTILLATION
|
Details
|
The brown liquid residue was distilled
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C(COCC=C)(C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.7 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |